1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide
Description
1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide is a pyridinium salt that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring, a butyl chain, and a dimethyl-pyrimidinyl-thio group, making it a versatile molecule for scientific research and industrial applications.
Properties
CAS No. |
90094-30-7 |
|---|---|
Molecular Formula |
C15H20BrN3S |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4,6-dimethyl-2-(4-pyridin-1-ium-1-ylbutylsulfanyl)pyrimidine;bromide |
InChI |
InChI=1S/C15H20N3S.BrH/c1-13-12-14(2)17-15(16-13)19-11-7-6-10-18-8-4-3-5-9-18;/h3-5,8-9,12H,6-7,10-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XIQPXVKQSDQCHL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCC[N+]2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a butyl halide, followed by quaternization with pyridine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Scientific Research Applications
1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role as an anti-cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases.
Industry: Utilized in the development of materials science, particularly in the synthesis of ionic liquids and pyridinium-based polymers
Mechanism of Action
The mechanism of action of 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cholinesterases, inhibiting their activity.
Pathways Involved: By inhibiting cholinesterases, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
- 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium chloride
- 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium iodide
Comparison: The choice of halide (bromide, chloride, iodide) can influence the compound’s solubility, reactivity, and overall effectiveness in various applications .
Biological Activity
1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridinium ring substituted with a butyl chain linked to a pyrimidinyl-thio moiety. Its chemical formula is , and it has a molecular weight of approximately 360.31 g/mol.
This compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with pyrimidine and thioether functionalities can inhibit the growth of various pathogens, including bacteria and fungi.
- Cytotoxic Effects : Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antiparasitic Activity
A recent study evaluated the antiparasitic activity of various compounds, including this compound. The compound demonstrated significant activity against T. brucei, with an EC50 value of 0.45 μM, indicating its potential as a lead compound for developing new antiparasitic agents .
Case Study 2: Anticancer Properties
In another investigation focusing on cancer therapies, the compound exhibited potent cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 μM. This suggests that it may selectively target cancer cells while sparing normal cells . The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.
Case Study 3: Enzyme Inhibition
The compound was also tested for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. Although specific IC50 values were not provided, preliminary results indicated promising inhibitory effects, warranting further exploration into its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
